molecular formula C10H6N10O2 B1217338 8,8'-Dioxo-6,6'-azopurine CAS No. 52583-98-9

8,8'-Dioxo-6,6'-azopurine

Cat. No. B1217338
CAS RN: 52583-98-9
M. Wt: 298.22 g/mol
InChI Key: KCUOBBOOWPELKQ-UHFFFAOYSA-N
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Description

8,8’-Dioxo-6,6’-azopurine is a novel compound . Unfortunately, there is not much information available about this compound.

Scientific Research Applications

1. Cancer Research and Treatment

The research into the application of azurin, a bacterial redox protein, has demonstrated its potential in cancer treatment. Azurin enters human cancer cells and induces apoptosis, especially in cells with a functional tumor suppressor protein p53. This property makes it a promising candidate for treating melanoma and possibly other cancers. Notably, azurin showed effectiveness in causing regression of human melanoma tumors in experimental settings, highlighting its potential as a therapeutic agent in cancer treatment (Yamada et al., 2002).

2. Photophysical Studies and Synthesis

A study on the synthesis of 6-azopurines revealed a unique two-step, one-pot synthetic route to these compounds. The research highlighted their photophysical properties, including the ability to undergo trans-to-cis photoswitching using visible light. This characteristic opens up possibilities for their use in various scientific applications, such as in the development of light-responsive materials and molecules (Kolarski, Szymański, & Feringa, 2017).

3. Brain Tumor Treatment

The role of azurin in treating brain tumors, particularly glioblastomas, has been a subject of study. Research indicated that a modified form of azurin, termed Laz, showed higher proficiency in entering glioblastoma cells and higher cytotoxicity compared to the standard azurin. This finding suggests a potential therapeutic use of azurin in targeting and treating brain tumors (Hong et al., 2006).

4. Inhibitors of Lumazine Synthase and Riboflavin Synthase

8-Azapurine derivatives have been evaluated as inhibitors of lumazine synthase and riboflavin synthase, enzymes involved in riboflavin (vitamin B2) biosynthesis. Their inhibitory effect on these enzymes could have implications in the development of new antibiotics or treatments targeting bacterial metabolism (Cushman, Mavandadi, Kugelbrey, & Bacher, 1998).

5. Electrochemical Studies

Research on the electrochemical oxidation of 6,8-dioxypurine provides insights into the chemical behavior of these compounds. Understanding their oxidation pathways and products can inform their potential applications in various scientific fields, such as analytical chemistry and drug development (Rostami & Dryhurst, 1987).

properties

IUPAC Name

6-[(8-oxo-7,9-dihydropurin-6-yl)diazenyl]-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N10O2/c21-9-15-3-5(17-9)11-1-13-7(3)19-20-8-4-6(12-2-14-8)18-10(22)16-4/h1-2H,(H2,11,13,15,17,21)(H2,12,14,16,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUOBBOOWPELKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)N=NC3=NC=NC4=C3NC(=O)N4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8'-Dioxo-6,6'-azopurine

CAS RN

52583-98-9
Record name 8,8'-Dioxo-6,6'-azopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC296330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-[2-(8-oxo-7,9-dihydropurin-6-yl)hydrazinyl]purin-8-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H2Y7JCS5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JR Davis, AL Jadhav, J Fareed - Journal of Medicinal Chemistry, 1974 - ACS Publications
8, 8'-Dioxo-6, 6'-azopurine (DOAP), a member of a new class of compounds designated as the oxoazopurines, was synthesized from adenine using sulfuric acid, potassium bromide, …
Number of citations: 3 pubs.acs.org
AL Jadhav - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 1 search.proquest.com
GE Hardtmann, B Huegi, G Koletar… - Journal of Medicinal …, 1974 - ACS Publications
Two approaches for the synthesis of 1-substituted 4-phenylpyrido [2, 3-d] pyrimidin-2 (Iff)-ones are described. One pathway utilizes 2-amino-3-benzoylpyridine as a starting material …
Number of citations: 24 pubs.acs.org
ES Darwish, MA Mosselhi, FM Altalbawy, HA Saad - Molecules, 2011 - mdpi.com
A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones 6 were synthesized, their electronic absorption spectra in different organic solvents of varying polarities were …
Number of citations: 12 www.mdpi.com
S Øie, TN Tozer - Journal of pharmaceutical sciences, 1979 - Elsevier
Changes in the apparent volume of distribution occur with age, disease, and displacement (drug interaction) and in the presence of saturable binding. Relationships have been …
Number of citations: 282 www.sciencedirect.com
J FAREED, KC MICETICH… - ABSTRACTS …, 1975 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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